5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
Overview
Description
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound with significant potential in various scientific fields. It belongs to the quinazoline derivatives family, known for their diverse biological activities . This compound has a molecular weight of 177.16 g/mol and is characterized by its unique structure, which includes an amino group and a tetrahydroquinazoline core .
Mechanism of Action
Mode of Action
It is known that quinazoline derivatives can interact with various biological targets and exert diverse biological activities .
Pharmacokinetics
The compound is a powder at room temperature, suggesting it could be administered orally . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects. Specific information on how environmental factors influence the action of 5-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of aniline with ethyl glyoxalate, followed by cyclization and subsequent reduction . The reaction conditions often include the use of catalysts such as metal-mediated reactions or phase-transfer catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinazoline core to a more oxidized state.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline derivatives, while substitution reactions can yield a variety of substituted quinazolines .
Scientific Research Applications
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: Similar in structure but with different substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,9H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFCFTOWEKYFMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)NC2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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